O-Desmethyl Venlafaxine Dimer

Catalog No.
S861686
CAS No.
1187545-62-5
M.F
C33H50N2O4
M. Wt
538.773
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-Desmethyl Venlafaxine Dimer

CAS Number

1187545-62-5

Product Name

O-Desmethyl Venlafaxine Dimer

IUPAC Name

4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-2-[[5-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-2-hydroxyphenyl]methyl]phenol

Molecular Formula

C33H50N2O4

Molecular Weight

538.773

InChI

InChI=1S/C33H50N2O4/c1-34(2)22-28(32(38)15-7-5-8-16-32)24-11-13-30(36)26(19-24)21-27-20-25(12-14-31(27)37)29(23-35(3)4)33(39)17-9-6-10-18-33/h11-14,19-20,28-29,36-39H,5-10,15-18,21-23H2,1-4H3

InChI Key

FBAYPDCBRZOERJ-UHFFFAOYSA-N

SMILES

CN(C)CC(C1=CC(=C(C=C1)O)CC2=C(C=CC(=C2)C(CN(C)C)C3(CCCCC3)O)O)C4(CCCCC4)O

Synonyms

2,2’-methylenebis[4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol;

O-Desmethyl Venlafaxine Dimer is a chemical compound derived from O-desmethylvenlafaxine, which is itself an active metabolite of the antidepressant venlafaxine. The dimer is characterized by its complex structure, which includes multiple functional groups that contribute to its pharmacological properties. Its molecular formula is C33H50N2O4C_{33}H_{50}N_{2}O_{4}, and it has a molecular weight of approximately 526.78 g/mol. The compound is primarily studied for its potential biological activities and as a reference standard in pharmaceutical research.

As ODVD is a metabolite of Venlafaxine, it is not expected to have its own unique mechanism of action. However, its potential role lies in its association with Venlafaxine's mechanism of action. Venlafaxine inhibits the reuptake of serotonin and norepinephrine in the brain, leading to increased levels of these neurotransmitters which are associated with mood regulation []. By measuring ODVD levels, researchers might be able to indirectly assess Venlafaxine's effects on these neurotransmitters.

As a Reference Standard:

O-Desmethyl Venlafaxine Dimer is primarily utilized in scientific research as a reference standard. Reference standards are well-characterized and highly purified compounds used for comparison with samples being analyzed. They play a crucial role in ensuring the accuracy and reliability of analytical techniques such as chromatography and mass spectrometry.

Several companies supply O-Desmethyl Venlafaxine Dimer as a reference standard, including Simson Pharma, LGC Standards, and Biosynth [, ]. These companies typically offer the compound in various purities and quantities to cater to diverse research needs.

Investigation of Venlafaxine Metabolism:

O-Desmethyl Venlafaxine Dimer can be used in research to investigate the metabolism of venlafaxine, a widely prescribed antidepressant medication. Venlafaxine undergoes various metabolic transformations in the body, and O-Desmethyl Venlafaxine is one of its major metabolites. Studying the formation and fate of O-Desmethyl Venlafaxine Dimer can provide valuable insights into venlafaxine's overall metabolic pathway and potential drug interactions.

For instance, research has employed O-Desmethyl Venlafaxine Dimer to assess the impact of different enzyme inhibitors on venlafaxine metabolism, aiding in the understanding of potential drug-drug interactions [].

  • Oxidation: The compound can be oxidized to form various products, including quinones, which may have different biological activities.
  • Reduction: Reduction reactions can alter the functional groups within the compound, potentially affecting its activity.
  • Substitution: The presence of functional groups allows for substitution reactions, where different atoms or groups can replace existing ones.

These reactions are essential for understanding the compound's stability and potential modifications for therapeutic use.

The synthesis of O-Desmethyl Venlafaxine Dimer typically involves several steps:

  • Demethylation: Starting from venlafaxine or its derivatives, demethylation processes are employed to yield O-desmethylvenlafaxine.
  • Formation of Dimer: The dimerization reaction can be facilitated under specific conditions, such as elevated temperatures or the presence of catalysts.
  • Purification: Techniques such as column chromatography are used to isolate the dimer from other by-products and impurities .

The exact conditions for these reactions can vary based on the desired purity and yield.

O-Desmethyl Venlafaxine Dimer is primarily used in research settings:

  • Reference Standard: It serves as a reference standard in analytical chemistry for quality control in pharmaceutical formulations .
  • Biological Studies: Researchers investigate its potential effects on neurotransmitter systems and other biological pathways.
  • Drug Development: Understanding its properties may aid in developing new antidepressant medications or formulations with improved efficacy.

Studies on the interactions of O-Desmethyl Venlafaxine Dimer with other compounds are crucial for assessing its safety and efficacy. Interaction studies often focus on:

  • Pharmacokinetics: Understanding how the dimer affects or is affected by other drugs in terms of absorption, distribution, metabolism, and excretion.
  • Pharmacodynamics: Investigating how it interacts with various receptors and enzymes involved in neurotransmitter regulation.

Such studies help elucidate potential drug-drug interactions that could impact therapeutic outcomes.

O-Desmethyl Venlafaxine Dimer shares structural similarities with several related compounds. Here are some notable comparisons:

Compound NameMolecular FormulaKey Characteristics
O-desmethylvenlafaxineC17H19N1O2C_{17}H_{19}N_{1}O_{2}Active metabolite of venlafaxine; primarily acts as an antidepressant.
VenlafaxineC17H17N1O2C_{17}H_{17}N_{1}O_{2}A serotonin-norepinephrine reuptake inhibitor used for depression.
O-Desmethyl Venlafaxine N-DimerC32H48N2O4C_{32}H_{48}N_{2}O_{4}An impurity related to O-desmethylvenlafaxine; studied for safety.

The uniqueness of O-Desmethyl Venlafaxine Dimer lies in its specific dimeric structure, which may confer distinct pharmacological properties compared to its monomeric counterparts.

XLogP3

5.2

Dates

Modify: 2024-04-14

Explore Compound Types